Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
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Overview
Description
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is a versatile chemical compound with a unique structure that enables its use in various scientific research applications. This compound is particularly notable for its applications in drug discovery, material synthesis, and molecular diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate typically involves the reaction of 2-methylquinoline-4-amine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and interactions.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. This interaction is often mediated by the quinoline moiety, which can form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit comparable biological activities.
Quinoxaline derivatives: These compounds have a similar core structure and are used in similar applications.
Uniqueness
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is unique due to its specific substitution pattern and the presence of the diethyl malonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETMARNSRSOQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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